Cas no 1451392-87-2 (6-Bromo-3-chloro-2-fluorophenylboronic acid)

6-Bromo-3-chloro-2-fluorophenylboronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. Its unique halogen substitution pattern (bromo, chloro, and fluoro groups) enhances reactivity and selectivity, making it valuable for constructing complex aromatic frameworks in pharmaceuticals and agrochemicals. The boronic acid moiety facilitates efficient coupling with aryl or vinyl halides under mild conditions, while the halogen substituents offer further functionalization opportunities. This compound exhibits high purity and stability, ensuring reliable performance in demanding synthetic applications. Its structural features make it particularly useful for designing bioactive molecules and advanced materials.
6-Bromo-3-chloro-2-fluorophenylboronic acid structure
1451392-87-2 structure
Product Name:6-Bromo-3-chloro-2-fluorophenylboronic acid
CAS No:1451392-87-2
MF:C6H4BBrClFO2
MW:253.261163711548
MDL:MFCD11111906
CID:3168225
PubChem ID:44558205
Update Time:2025-11-01

6-Bromo-3-chloro-2-fluorophenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-3-chloro-2-fluorophenylboronic acid
    • (6-Bromo-3-chloro-2-fluoro-phenyl)boronic acid
    • PS-9661
    • 2-Fluoro-3-chloro-6-bromophenylboronic acid
    • CS-0100625
    • MFCD11111906
    • (6-bromo-3-chloro-2-fluorophenyl)boronic acid
    • 1451392-87-2
    • 6-Bromo-3-chloro-2-fluorobenzeneboronic acid
    • 6-Bromo-3-chloro-2-fluorophenylboronicacid
    • Boronic acid, B-(6-bromo-3-chloro-2-fluorophenyl)-
    • BIC39287
    • AKOS015853345
    • DTXSID401228065
    • MDL: MFCD11111906
    • Inchi: 1S/C6H4BBrClFO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H
    • InChI Key: RQWDCSBDDYTXMA-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1B(O)O)F)Cl

Computed Properties

  • Exact Mass: 251.91603g/mol
  • Monoisotopic Mass: 251.91603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5Ų

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6-Bromo-3-chloro-2-fluorophenylboronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1451392-87-2)6-Bromo-3-chloro-2-fluorophenylboronic acid
Order Number:A902626
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:11
Price ($):177.0/491.0
Email:sales@amadischem.com

Additional information on 6-Bromo-3-chloro-2-fluorophenylboronic acid

Comprehensive Guide to 6-Bromo-3-chloro-2-fluorophenylboronic acid (CAS No. 1451392-87-2): Properties, Applications, and Industry Insights

6-Bromo-3-chloro-2-fluorophenylboronic acid (CAS No. 1451392-87-2) is a specialized boronic acid derivative widely recognized for its pivotal role in Suzuki-Miyaura cross-coupling reactions. This compound, featuring a halogen-substituted phenyl ring, is a cornerstone in pharmaceutical and agrochemical research due to its ability to facilitate carbon-carbon bond formation. Its unique molecular structure, combining bromo, chloro, and fluoro substituents, offers exceptional reactivity and selectivity, making it a sought-after reagent in modern synthetic chemistry.

The growing demand for 6-Bromo-3-chloro-2-fluorophenylboronic acid aligns with trends in drug discovery and material science. Researchers frequently search for "boronic acid applications in medicinal chemistry" or "halogenated phenylboronic acid synthesis," reflecting its relevance in developing targeted therapies and advanced polymers. Its CAS No. 1451392-87-2 is often queried in databases like SciFinder and Reaxys, underscoring its importance in high-impact research.

From a technical perspective, 6-Bromo-3-chloro-2-fluorophenylboronic acid exhibits remarkable stability under controlled conditions, with a melting point typically ranging between 180–190°C. Its solubility profile—moderate in polar aprotic solvents like DMSO but limited in water—makes it ideal for Pd-catalyzed reactions. Recent publications highlight its utility in constructing biaryl scaffolds, a key motif in kinase inhibitors and OLED materials.

Industry professionals often inquire about "scalable synthesis of 6-Bromo-3-chloro-2-fluorophenylboronic acid" or "handling precautions for halogenated boronic acids." While the compound is not classified as hazardous under standard protocols, proper storage in anhydrous environments at 2–8°C is recommended to preserve its reactivity. Analytical methods such as HPLC and NMR are routinely employed to verify its purity (>97%), a critical parameter for high-yield coupling reactions.

Emerging applications of CAS No. 1451392-87-2 include its use in proteolysis-targeting chimeras (PROTACs), a breakthrough in degradation therapeutics. This aligns with the surge in searches for "boronic acids in protein degradation" and "fluorinated building blocks for PROTACs." The compound’s ortho-fluoro substitution pattern is particularly valuable for modulating binding affinity in biological systems.

In conclusion, 6-Bromo-3-chloro-2-fluorophenylboronic acid (CAS No. 1451392-87-2) exemplifies the synergy between structural complexity and functional versatility in organic synthesis. As research trends shift toward precision medicine and sustainable catalysis, this compound continues to inspire innovations across interdisciplinary fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1451392-87-2)6-Bromo-3-chloro-2-fluorophenylboronic acid
A902626
Purity:99%/99%
Quantity:25g/100g
Price ($):177.0/491.0
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